molecular formula C20H18N4S2 B188396 1,2-Bis(3-phenylthioureido)benzene CAS No. 50521-79-4

1,2-Bis(3-phenylthioureido)benzene

Cat. No.: B188396
CAS No.: 50521-79-4
M. Wt: 378.5 g/mol
InChI Key: XJGJAGAYLOLLML-UHFFFAOYSA-N
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Description

1,2-Bis(3-phenylthioureido)benzene is a thiourea-derived compound characterized by two phenylthioureido groups symmetrically attached to a benzene ring at the 1,2-positions. Thiourea derivatives are widely studied for their diverse applications in coordination chemistry, catalysis, and materials science due to their strong ligand properties and ability to form stable metal complexes . To address its comparison with analogs, methodologies such as leveraging academic tools (e.g., Research Gate for literature access ) and AI-driven platforms (e.g., Deep Research for data aggregation ) would be essential to compile relevant studies.

Properties

CAS No.

50521-79-4

Molecular Formula

C20H18N4S2

Molecular Weight

378.5 g/mol

IUPAC Name

1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26)

InChI Key

XJGJAGAYLOLLML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Thiourea derivatives share a common backbone but differ in substituents. Key analogs include:

  • 1,3-Bis(phenylthioureido)benzene : Positional isomerism may alter steric effects and metal-binding affinity.
  • 1,2-Bis(4-methylphenylthioureido)benzene : Methyl groups enhance hydrophobicity, impacting solubility .
  • Phenolic thioureas (e.g., from熏汁 in culinary contexts ): Phenolic groups introduce redox activity, unlike phenylthioureas.

Physicochemical Properties

While direct data for 1,2-bis(3-phenylthioureido)benzene is absent, general trends for thiourea derivatives can be inferred:

Property This compound (Hypothetical) 1,3-Bis(phenylthioureido)benzene Phenolic Thioureas
Melting Point ~200–220°C (estimated) ~180–200°C 150–170°C
Solubility Low in polar solvents Moderate in DMSO High in ethanol
Metal Binding Strong (N,S donors) Moderate Weak (O,S donors)

Note: Data is illustrative; experimental validation is required.

Functional Comparisons

  • Coordination Chemistry: Thioureas with 1,2-substitution may exhibit chelating behavior superior to 1,3-isomers due to optimal donor-atom proximity .
  • Catalytic Activity : Electron-withdrawing substituents (e.g., nitro groups) enhance catalytic efficiency in cross-coupling reactions, but phenyl groups prioritize stability over reactivity.
  • Materials Science : Phenylthioureas are less thermally stable than aliphatic analogs but offer superior π-π stacking for supramolecular assemblies .

Research Challenges and Recommendations

The lack of direct evidence underscores the need for systematic literature reviews using platforms like Research Gate to identify peer-reviewed studies on this compound . Tools such as Deep Research could automate cross-referencing of physicochemical databases and patent filings . Future work should prioritize:

Synthesis and characterization of the compound.

Comparative studies with analogs to quantify stability, reactivity, and applications.

Integration of computational modeling (e.g., DFT) to predict properties.

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